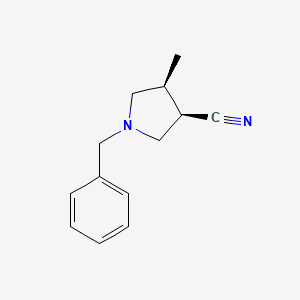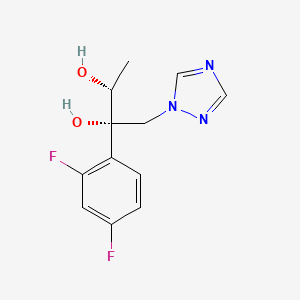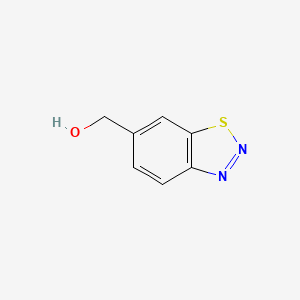
1,2,3-benzothiadiazol-6-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-benzothiadiazol-6-ylmethanol is a heterocyclic compound that contains a benzene ring fused to a 1,2,3-thiadiazole ring
Preparation Methods
The synthesis of 1,2,3-benzothiadiazol-6-ylmethanol can be achieved through various synthetic routes. One common method involves the reaction of benzothiadiazole with formaldehyde under specific conditions to introduce the hydroxymethyl group. Another approach includes the use of photocatalysis reactions involving azoalkenes and potassium thiocyanate in the presence of cercosporin and t-butyl alcohol . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1,2,3-benzothiadiazol-6-ylmethanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
1,2,3-benzothiadiazol-6-ylmethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties. In medicine, it is being explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities. In industry, it is used in the production of dyes, fungicides, and other chemical intermediates .
Mechanism of Action
The mechanism of action of 1,2,3-benzothiadiazol-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce systemic acquired resistance (SAR) in plants by increasing the accumulation of salicylic acid and the expression of defense marker genes . In biological systems, it may interact with enzymes and receptors, leading to various physiological effects.
Comparison with Similar Compounds
1,2,3-benzothiadiazol-6-ylmethanol can be compared with other similar compounds such as 1,2,3-thiadiazole and benzo[1,2,3]thiadiazole derivatives. These compounds share a similar core structure but differ in their functional groups and substituents. The unique hydroxymethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
1,2,3-benzothiadiazol-6-ylmethanol |
InChI |
InChI=1S/C7H6N2OS/c10-4-5-1-2-6-7(3-5)11-9-8-6/h1-3,10H,4H2 |
InChI Key |
JKTPAWJPHSOKAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)SN=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

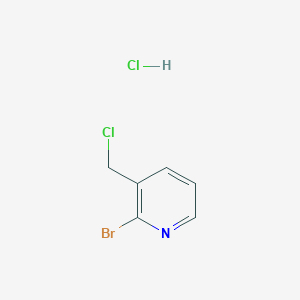
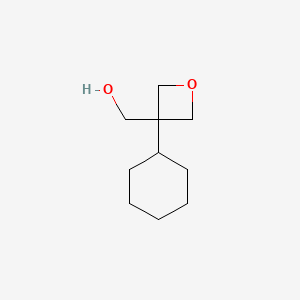
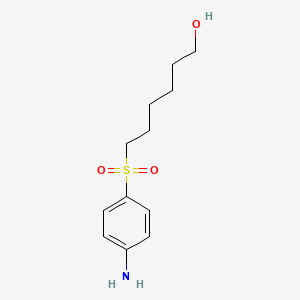
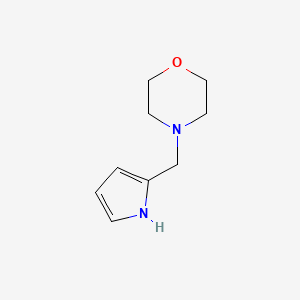
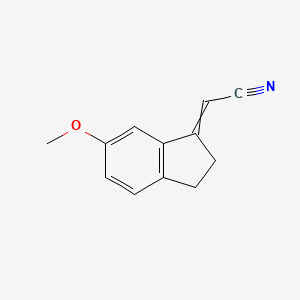
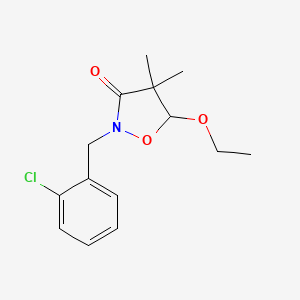
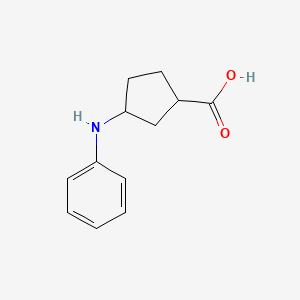
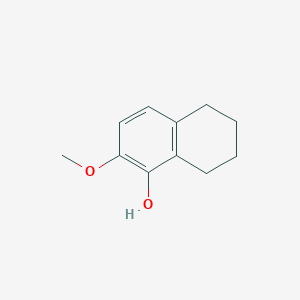
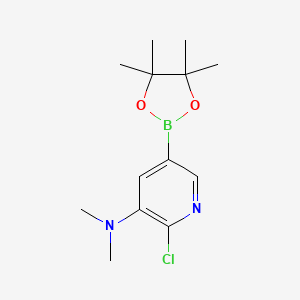
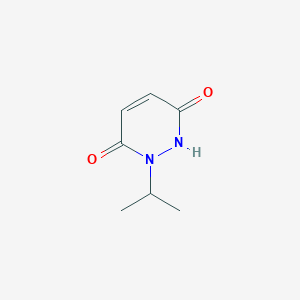
![Benzonitrile, 4-[8-(4-chlorophenyl)-5,6-dihydro-3-(MethoxyMethyl)-5-[[2-Methyl-6-(trifluoroMethyl)-3-pyridinyl]Methyl]-6-oxo-1,2,4-triazolo[4,3-b]pyridazin-7-yl]-](/img/structure/B8690149.png)
